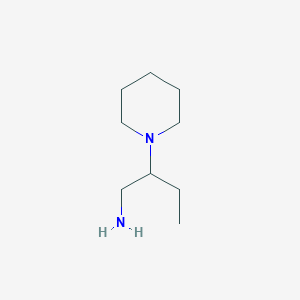

2-piperidin-1-ylbutan-1-amine

説明

BenchChem offers high-quality 2-piperidin-1-ylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-piperidin-1-ylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-piperidin-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAESVMYMWLXWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588553 |

Source

|

| Record name | 2-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857243-06-2 |

Source

|

| Record name | 2-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-piperidin-1-ylbutan-1-amine" chemical properties

An In-depth Technical Guide to 2-Piperidin-1-ylbutan-1-amine: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of 2-piperidin-1-ylbutan-1-amine, a diamine featuring a piperidine heterocycle and a primary amino group. While specific research on this exact molecule is limited, its structure represents a confluence of two highly significant pharmacophores in medicinal chemistry. This document synthesizes predicted data, established chemical principles of related structures, and general knowledge of the piperidine scaffold to offer a detailed overview for researchers and drug development professionals. We will explore its chemical and physical properties, propose a logical synthetic pathway, analyze its spectroscopic characteristics, and discuss its potential toxicological and pharmacological profiles. The overarching goal is to frame 2-piperidin-1-ylbutan-1-amine as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical Identity and Nomenclature

2-Piperidin-1-ylbutan-1-amine is a saturated heterocyclic compound. The structure consists of a butane backbone substituted with a primary amine at the 1-position and a piperidine ring linked via its nitrogen atom to the 2-position. This arrangement creates a chiral center at the second carbon of the butane chain.

-

IUPAC Name : 2-(Piperidin-1-yl)butan-1-amine

-

Synonyms : 2-(1-Piperidinyl)-1-butanamine, Albb-004304[1]

-

CAS Number : 857243-06-2[1]

-

Molecular Formula : C₉H₂₀N₂[1]

-

Molecular Weight : 156.27 g/mol [1]

Chemical Structure:

Caption: Proposed synthetic pathway for 2-piperidin-1-ylbutan-1-amine.

Experimental Protocol (Hypothetical)

-

Synthesis of 2-(Piperidin-1-yl)butanal (Intermediate 2):

-

To a solution of 2-bromobutanal (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile), add piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, perform an aqueous workup to remove salts. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure. The crude product may be purified by column chromatography.

-

-

Synthesis of 2-Piperidin-1-ylbutan-1-amine (Final Product):

-

Dissolve the crude 2-(piperidin-1-yl)butanal (1.0 eq) in methanol.

-

Add ammonium chloride (5-10 eq) followed by sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction carefully with dilute HCl, then basify with NaOH to pH > 12.

-

Extract the final product with dichloromethane or another suitable solvent.

-

Dry the organic layer, concentrate, and purify the final amine, likely via distillation or chromatography.

-

Chemical Reactivity

The molecule possesses two distinct nucleophilic centers: the primary amine (-NH₂) and the tertiary piperidine nitrogen.

-

Primary Amine: This group can undergo standard reactions such as acylation to form amides, reaction with aldehydes/ketones to form imines (which can be subsequently reduced), and alkylation.

-

Tertiary Amine: The piperidine nitrogen is a sterically accessible tertiary amine, making it a good Brønsted-Lowry base and a competent nucleophile. It can be quaternized with alkyl halides and will readily form salts with acids.

Caption: Key reactive centers of 2-piperidin-1-ylbutan-1-amine.

Spectroscopic Profile (Anticipated)

No specific spectral data has been published for this compound. However, its characteristic features can be predicted based on established spectroscopic principles for amines. [2]

-

¹H NMR:

-

-NH₂ Protons: A broad singlet, typically integrating to 2H, in the range of 0.5-5.0 ppm. Its chemical shift is highly dependent on solvent and concentration. The signal will disappear upon D₂O exchange. [2] * -CH-N (Piperidine): A multiplet around 2.3-3.0 ppm, deshielded by the adjacent nitrogen.

-

-CH₂-NH₂: A multiplet, also deshielded, likely in the 2.5-3.0 ppm range.

-

Piperidine Ring Protons: Complex multiplets, typically between 1.4-2.8 ppm.

-

Ethyl Group Protons (-CH₂CH₃): A multiplet for the methylene and a triplet for the terminal methyl group, both in the aliphatic region (~0.8-1.5 ppm).

-

-

¹³C NMR:

-

C-N Carbons: Carbons directly bonded to nitrogen are expected in the 10-65 ppm range. [2]The carbon at the chiral center (C2) and the methylene carbon attached to the primary amine (C1) would fall in this region, as would the α-carbons of the piperidine ring.

-

Alkyl Carbons: The remaining carbons of the ethyl group and the piperidine ring will appear at higher fields (further upfield).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (Primary Amine): A characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. [2] * N-H Bend (Primary Amine): A scissoring absorption is expected between 1550-1650 cm⁻¹. [2] * C-N Stretch: Aliphatic C-N stretching absorptions will be present in the 1000-1250 cm⁻¹ range. [2] * C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 156.

-

Nitrogen Rule: The even molecular weight is consistent with the presence of an even number of nitrogen atoms (two).

-

Fragmentation: The major fragmentation pathway is expected to be α-cleavage adjacent to the nitrogen atoms. This would lead to characteristic fragments from the loss of an ethyl radical from the butane chain or fragmentation of the piperidine ring.

-

Pharmacological and Toxicological Profile

Potential Pharmacological Relevance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems. [3][4][5]Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for interacting with enzyme active sites and receptor binding pockets. [5] While 2-piperidin-1-ylbutan-1-amine itself has no documented pharmacological activity, its structure suggests potential for derivatization to target receptors where similar motifs have proven effective.

Caption: The piperidine scaffold is a key element in drugs targeting diverse therapeutic areas.

-

CNS Targets: Many ligands for sigma receptors (σ₁ and σ₂), serotonin receptors (e.g., 5-HT₁A), and dopamine receptors incorporate a piperidine moiety. [6][7][8]The basic nitrogen is often crucial for forming a salt bridge in the receptor binding pocket.

-

Antiviral Agents: The CCR5 receptor, a co-receptor for HIV entry, is a key target for antagonists, many of which are based on piperidine structures. [9]* Cardiovascular Drugs: α-Adrenoceptor antagonists used to treat hypertension often feature piperazine or piperidine groups. [10][11] The primary amine of 2-piperidin-1-ylbutan-1-amine provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by attaching various aryl, acyl, or alkyl groups.

Toxicology and Safety

Specific toxicological data for this compound is unavailable. However, based on related aliphatic amines and piperidine itself, a general hazard profile can be inferred.

Table 2: Anticipated GHS Hazard Profile

| Hazard Class | Statement | Reference |

| Skin Corrosion/Irritation | Causes skin irritation. May cause severe burns with prolonged contact. | [1][12][13] |

| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][12][13] |

| Acute Toxicity | May be harmful if swallowed or toxic in contact with skin or if inhaled. | [13][14][15] |

Handling and Safety Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE):

-

Handling: Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12][16]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed. [12]

Conclusion and Future Outlook

2-Piperidin-1-ylbutan-1-amine is a structurally interesting chiral diamine that, while not extensively studied, holds considerable potential as a scaffold in medicinal chemistry and synthetic organic chemistry. Its combination of a privileged piperidine heterocycle and a reactive primary amine handle makes it an attractive starting point for the construction of compound libraries. Future research should focus on the development and validation of an efficient enantioselective synthesis to access its individual stereoisomers. Subsequent derivatization and screening of these new chemical entities against various biological targets, particularly those in the CNS and infectious disease areas, could unveil novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to begin exploring the utility of this promising molecular building block.

References

-

PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

- Reddy, K. et al. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate.

-

PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

2a biotech. (n.d.). 4-(PIPERIDIN-1-YL)BUTAN-1-AMINE. Retrieved from [Link]

- Holtschulte, C. et al. (2022).

- Vitaku, E. et al. (2014).

-

AdooQ BioScience. (n.d.). (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. Retrieved from [Link]

- Vitaku, E. et al. (2019).

-

ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

-

Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

- Holtschulte, C. et al. (2022).

- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- Singh, K. N. et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

-

ResearchGate. (n.d.). The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening.... Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- Szczepańska, K. et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- Marona, H. et al. (2011).

- Yahyazadeh, A. & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

- Kenny, B. A. et al. (1997). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PubMed.

- Łowicki, D. & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Vacher, B. et al. (1999).

- Meredith, P. A. et al. (1987). Pharmacokinetic-pharmacodynamic relationships of alpha-adrenoceptor antagonists. PubMed.

-

LibreTexts Chemistry. (2021). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. 2-piperidin-1-ylbutan-1-amine CAS#: 857243-06-2 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-piperidin-1-ylbutan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel amine compound, 2-piperidin-1-ylbutan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this molecule. The guide offers predicted spectral data, detailed interpretation, and robust experimental protocols to facilitate the identification and analysis of this and structurally related compounds.

Introduction

2-piperidin-1-ylbutan-1-amine is a chiral amine that incorporates both a piperidine ring and a butan-1-amine moiety. The piperidine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties to drug candidates.[1] Understanding the precise molecular geometry and electronic environment of such compounds is paramount for elucidating their structure-activity relationships. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's constitution. This guide will explore the expected spectroscopic signatures of 2-piperidin-1-ylbutan-1-amine, offering a foundational reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-piperidin-1-ylbutan-1-amine, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~ 2.8 - 3.0 | Multiplet | 2H |

| H-2 | ~ 2.5 - 2.7 | Multiplet | 1H |

| H-3 | ~ 1.4 - 1.6 | Multiplet | 2H |

| H-4 | ~ 0.9 | Triplet | 3H |

| Piperidine H-2', H-6' (axial & equatorial) | ~ 2.2 - 2.8 | Multiplets | 4H |

| Piperidine H-3', H-5' (axial & equatorial) | ~ 1.5 - 1.7 | Multiplets | 4H |

| Piperidine H-4' (axial & equatorial) | ~ 1.4 - 1.6 | Multiplet | 2H |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

The protons on the carbon bearing the primary amine (H-1) are expected to appear as a multiplet due to coupling with the adjacent methine proton (H-2) and diastereotopicity. The methine proton (H-2) will also be a multiplet, coupled to the protons at H-1 and H-3. The ethyl group will present as a characteristic triplet for the methyl protons (H-4) and a multiplet for the methylene protons (H-3). The piperidine ring protons will exhibit complex multiplets due to their fixed ring conformations and coupling to each other. The amine protons (-NH₂) are expected to be a broad singlet, and their chemical shift can be concentration-dependent.[2] The addition of D₂O would lead to the disappearance of the -NH₂ signal due to proton-deuterium exchange.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 50 - 55 |

| C-2 | ~ 60 - 65 |

| C-3 | ~ 25 - 30 |

| C-4 | ~ 10 - 15 |

| Piperidine C-2', C-6' | ~ 55 - 60 |

| Piperidine C-3', C-5' | ~ 25 - 30 |

| Piperidine C-4' | ~ 20 - 25 |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbon atoms directly attached to the nitrogen atoms (C-1, C-2, and C-2'/C-6' of the piperidine ring) are expected to be the most downfield in the aliphatic region due to the electron-withdrawing effect of nitrogen.[3] The chemical shifts of the piperidine carbons are influenced by the N-substitution.[4] The remaining aliphatic carbons of the butyl chain and the piperidine ring will appear at higher fields.[5]

Experimental Protocol for NMR Data Acquisition

A standardized procedure for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-25 mg of the purified 2-piperidin-1-ylbutan-1-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.[2]

Instrument Setup and Data Acquisition: [7]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of 2-piperidin-1-ylbutan-1-amine is expected to show characteristic absorption bands for its primary amine and aliphatic C-H and C-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (primary amine) | 1650 - 1580 | Medium |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to Weak |

| N-H Wag (primary amine) | 910 - 665 | Broad, Strong |

Interpretation of the Predicted IR Spectrum

The presence of a primary amine is indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[8][9] The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.[10] Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the butyl and piperidine aliphatic groups. The C-N stretching vibrations of aliphatic amines typically appear in the 1250-1020 cm⁻¹ region.[11] A broad and strong N-H wagging band is also characteristic of primary amines and is expected between 910 and 665 cm⁻¹.[8]

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like 2-piperidin-1-ylbutan-1-amine, the following protocol can be used.

Sample Preparation and Analysis: [12][13]

-

Ensure the FT-IR spectrometer's sample compartment and optics are clean and dry.

-

For analysis using Attenuated Total Reflectance (ATR), place a small drop of the neat liquid sample directly onto the ATR crystal.

-

For transmission analysis, place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) and co-add multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar amine.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 171.1856 | Protonated molecular ion |

| [M-NH₂]⁺ | 154.1692 | Loss of the amino group |

| C₅H₁₀N⁺ | 84.0813 | Piperidine fragment |

Interpretation of the Predicted Mass Spectrum

The molecular formula of 2-piperidin-1-ylbutan-1-amine is C₁₀H₂₂N₂. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 171.1856.[14] Common fragmentation pathways for aliphatic amines include the cleavage of the C-C bond alpha to the nitrogen atom. Therefore, a significant fragment could arise from the loss of the amino group. The stable piperidinyl cation is also a likely fragment.

Experimental Protocol for ESI-MS Data Acquisition

The following is a general procedure for analyzing a small organic amine by ESI-MS.

Sample Preparation and Analysis: [15][16]

-

Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid like formic acid can be added to promote protonation.

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the ion source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable signal and efficient desolvation.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Visualizing Spectroscopic Relationships

The following diagram illustrates the relationship between the molecular structure of 2-piperidin-1-ylbutan-1-amine and the expected spectroscopic data.

Caption: Interconnectivity of spectroscopic data and molecular structure.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-piperidin-1-ylbutan-1-amine. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers can confidently identify and characterize this compound and its analogs. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a novel compound, the empirical validation of this predicted data will be a critical step in its future research and development.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

PubMed. (n.d.). Towards a generic method for ion chromatography/mass spectrometry of low-molecular-weight amines in pharmaceutical drug discovery and development. [Link]

-

National Institutes of Health. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

ResearchGate. (1985, December). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

Shimadzu. (n.d.). Liquid Samples. [Link]

-

Yeditepe Journal of Health Sciences. (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. [Link]

-

ScienceDirect. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

-

UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

Technology Networks. (2025, March 19). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

-

PubChem. (n.d.). (R)-sec-butylamine. [Link]

-

GNPS. (2023, November 17). GNPS Library Spectrum CCMSLIB00012112948. [Link]

-

PubMed. (n.d.). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. [Link]

-

JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Wiley Online Library. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

ScienceDirect. (n.d.). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [Link]

-

NIST WebBook. (n.d.). Piperidine. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

Chegg. (2021, February 12). Solved The two unknowns are from the following list. Based. [Link]

Sources

- 1. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. wikieducator.org [wikieducator.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards a generic method for ion chromatography/mass spectrometry of low-molecular-weight amines in pharmaceutical drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phys.libretexts.org [phys.libretexts.org]

A Technical Guide to Investigating the Mechanism of Action for 2-piperidin-1-ylbutan-1-amine

A Hypothesized Multi-Target Approach to CNS Activity

Abstract

This document outlines a scientific framework for elucidating the mechanism of action (MoA) of the novel compound, 2-piperidin-1-ylbutan-1-amine. Publicly available data on this specific molecule is scarce[1]; however, its core structure, featuring a piperidine heterocycle, is a highly privileged scaffold in medicinal chemistry, prominently featured in a vast array of centrally active agents[2][3]. By analyzing the structure-activity relationships (SAR) of analogous compounds, we hypothesize that 2-piperidin-1-ylbutan-1-amine functions as a multi-target neuromodulator. The primary hypothesized mechanism is the inhibition of monoamine transporters (DAT, NET, SERT)[4]. A secondary, potentially synergistic mechanism is proposed to be the inhibition of monoamine oxidase (MAO) enzymes[5][6][7]. This guide provides a structured, in-depth strategy for testing this hypothesis through a phased series of validated in vitro experiments, complete with detailed protocols and data interpretation frameworks.

Introduction: The Piperidine Scaffold as a Precursor to CNS Activity

The piperidine ring is a cornerstone of neuropharmacology, present in pharmaceuticals ranging from antipsychotics to analgesics and stimulants[3][8]. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. The structure of 2-piperidin-1-ylbutan-1-amine combines this versatile heterocycle with a butan-1-amine side chain, a feature that suggests potential interaction with biogenic amine systems.

Numerous piperidine derivatives have been synthesized and characterized as potent inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft[4][9]. Furthermore, the piperidine nucleus is a key component in many selective and reversible inhibitors of monoamine oxidase (MAO), the enzyme that catabolizes these same neurotransmitters[5][7]. Given these precedents, a logical starting point for investigating the MoA of 2-piperidin-1-ylbutan-1-amine is to assess its affinity for and functional effect on these two key systems that regulate monoaminergic neurotransmission.

A Multi-Target Mechanism of Action Hypothesis

We propose that 2-piperidin-1-ylbutan-1-amine enhances monoaminergic neurotransmission through a dual-action mechanism. This hypothesis is broken down into a primary and a secondary component, both of which are independently testable.

Primary Hypothesis: Monoamine Transporter Inhibition

The core hypothesis is that the compound functions as a monoamine reuptake inhibitor. The ethylamine backbone embedded within its structure is a classic pharmacophore for interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Depending on the stereochemistry and conformation, the compound may exhibit broad-spectrum activity or selectivity towards one or more transporters[4].

Secondary Hypothesis: Monoamine Oxidase (MAO) Inhibition

Concurrent with or independent of transporter inhibition, the compound may inhibit MAO-A and/or MAO-B. Piperine, a natural alkaloid containing a piperidine ring, is a known MAO inhibitor[6]. This activity, if present, would prevent the breakdown of monoamines within the presynaptic terminal, complementing the effect of reuptake inhibition by increasing the vesicular pool of neurotransmitters available for release.

The proposed dual mechanism is visualized in the signaling pathway diagram below.

Caption: Hypothesized dual mechanism of action at a dopaminergic synapse.

Experimental Validation Strategy

A phased approach, beginning with fundamental in vitro binding and functional assays, will provide the most efficient path to confirming or refuting the proposed MoA. The following protocols are designed as self-validating systems with appropriate controls.

Phase 1: Target Engagement & Functional Activity

The initial phase aims to answer two fundamental questions:

-

Does the compound bind to monoamine transporters and/or MAO enzymes?

-

Does this binding translate into functional inhibition of their activity?

The experimental workflow for this phase is outlined in the diagram below.

Caption: Phased experimental workflow for validating the primary and secondary hypotheses.

Protocol: Radioligand Binding Assays for Monoamine Transporters

Causality: This experiment directly measures the affinity (Ki) of the test compound for DAT, NET, and SERT. A high affinity is a prerequisite for functional activity as a reuptake inhibitor. We use membranes from cells stably expressing the human recombinant transporters to ensure target specificity.

-

Objective: To determine the binding affinity (Ki) of 2-piperidin-1-ylbutan-1-amine for hDAT, hNET, and hSERT.

-

Methodology: Competitive radioligand binding assay.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding controls: GBR 12909 (DAT), Desipramine (NET), Citalopram (SERT).

-

Test Compound: 2-piperidin-1-ylbutan-1-amine, dissolved in DMSO, serial dilutions.

-

Scintillation fluid and microplates.

-

-

Procedure:

-

Prepare assay buffer appropriate for each transporter.

-

In a 96-well plate, add buffer, cell membranes, and the specific radioligand at a concentration near its Kd.

-

Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

-

For total binding wells, add vehicle (DMSO).

-

For non-specific binding wells, add a saturating concentration of the respective unlabelled control ligand.

-

Incubate at the appropriate temperature and duration (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration over a glass fiber filter plate, washing with ice-cold buffer.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: MAO-A and MAO-B Inhibition Assay

Causality: This functional assay directly measures the inhibition of MAO enzyme activity. A positive result confirms the secondary hypothesis. A fluorometric method provides high sensitivity and throughput.

-

Objective: To determine the IC50 of 2-piperidin-1-ylbutan-1-amine against human recombinant MAO-A and MAO-B.

-

Methodology: Fluorometric enzyme inhibition assay.

-

Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., Amplex Red reagent).

-

Horseradish peroxidase (HRP).

-

Control Inhibitors: Clorgyline (MAO-A selective), Pargyline (MAO-B selective).

-

Test Compound: 2-piperidin-1-ylbutan-1-amine, serial dilutions.

-

-

Procedure:

-

Add MAO-A or MAO-B enzyme to wells of a 96-well plate.

-

Add serial dilutions of the test compound or control inhibitors and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate/HRP mixture.

-

Incubate at 37°C, protected from light.

-

Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 571 nm/585 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data using non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

-

Data Interpretation & Quantitative Summary

The results from the Phase 1 experiments will be compiled to build a preliminary pharmacological profile of the compound. The key metrics to be summarized are the Ki and IC50 values.

| Target | Assay Type | Metric | Expected Value (for positive result) | Reference Compound |

| hDAT | Radioligand Binding | Ki | < 1 µM | GBR 12909 |

| hNET | Radioligand Binding | Ki | < 1 µM | Desipramine |

| hSERT | Radioligand Binding | Ki | < 1 µM | Citalopram |

| MAO-A | Fluorometric Inhibition | IC50 | < 1 µM | Clorgyline |

| MAO-B | Fluorometric Inhibition | IC50 | < 1 µM | Pargyline |

A positive "hit" is generally considered a Ki or IC50 value below 1 µM. Potency below 100 nM would be considered significant. The ratio of Ki values (e.g., Ki(SERT)/Ki(DAT)) will determine the compound's selectivity. Similarly, the ratio of IC50(MAO-A)/IC50(MAO-B) will establish its MAO isoform selectivity.

Conclusion and Future Directions

This technical guide proposes a targeted, hypothesis-driven approach to deciphering the mechanism of action of 2-piperidin-1-ylbutan-1-amine. The initial phase focuses on its potential role as a dual-action monoamine reuptake and MAO inhibitor, leveraging the well-established pharmacology of the piperidine scaffold[3][4][5].

If the data from these experiments support the primary and/or secondary hypotheses, subsequent steps would involve:

-

Functional Uptake Assays: Using synaptosomes or transfected cells to confirm that binding affinity translates to inhibition of neurotransmitter uptake.

-

Reversibility and Kinetics of MAO Inhibition: To determine if the inhibition is reversible or irreversible and competitive or non-competitive.

-

Broader Target Screening: Profiling the compound against a panel of CNS receptors (e.g., serotonergic, dopaminergic, adrenergic) to identify any off-target effects or confirm potential polypharmacology.

Should the initial hypotheses be refuted, the vast pharmacological landscape of piperidine derivatives suggests that alternative mechanisms, such as interactions with G-protein coupled receptors or ion channels, should be investigated[8][10]. The structured workflow presented here provides a robust and scientifically rigorous foundation for the initial characterization of this novel compound.

References

-

He, R., Kurome, T., Giberson, K. M., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-9. [Link]

-

Jayan, J., Chandran, N., Thekkantavida, A. C., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Jayan, J., Chandran, N., Thekkantavida, A. C., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Amrita School of Pharmacy. [Link]

-

Godyń, J., Nowiński, D., & Jończyk, J. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(23), 4336. [Link]

-

ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Request PDF. [Link]

-

Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Basit, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6563. [Link]

Sources

- 1. 2-piperidin-1-ylbutan-1-amine CAS#: 857243-06-2 [amp.chemicalbook.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 2-piperidin-1-ylbutan-1-amine

Introduction: The Enigma of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine moiety stands as a "privileged scaffold," a structural framework frequently found in a multitude of approved pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, which often confer metabolic stability, improved bioavailability, and the ability to engage with a wide array of biological targets.[6] The compound 2-piperidin-1-ylbutan-1-amine, while structurally intriguing, remains largely uncharacterized in the public domain regarding its specific biological interactions. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the potential biological targets of this and other novel chemical entities.

We will not merely list protocols; we will delve into the strategic rationale behind a multi-pronged approach to target identification and validation. Our narrative will follow a logical progression from computational predictions to rigorous experimental validation, mirroring a real-world drug discovery campaign.

Part 1: In Silico Target Prediction - Building a Data-Driven Hypothesis

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is paramount. This initial phase aims to generate a ranked list of plausible biological targets by comparing the physicochemical and structural features of 2-piperidin-1-ylbutan-1-amine against extensive biological and chemical databases.

Ligand-Based and Structure-Based Virtual Screening

The core principle of this approach is that structurally similar molecules often exhibit similar biological activities. We will leverage this by:

-

2D and 3D Similarity Searching: Utilizing platforms like PubChem, ChEMBL, and Scifinder, we can search for compounds with high structural similarity to 2-piperidin-1-ylbutan-1-amine that have known biological targets. For instance, the discovery of a 3-(piperidin-1-yl)butan-1-amine series as CCR5 antagonists provides a strong rationale to investigate G-protein coupled receptors (GPCRs) as a potential target class.[7]

-

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. By generating a pharmacophore model for 2-piperidin-1-ylbutan-1-amine, we can screen it against libraries of target-annotated pharmacophores.

-

Molecular Docking: If a high-confidence potential target is identified through similarity searching (e.g., a specific GPCR or enzyme), molecular docking can be employed to predict the binding mode and estimate the binding affinity of 2-piperidin-1-ylbutan-1-amine to a 3D model of the target protein.

The following diagram illustrates a typical in silico screening workflow:

Caption: A streamlined workflow for in silico target prediction.

Part 2: In Vitro Target Identification - Unbiased and Direct Approaches

While in silico methods provide valuable hypotheses, direct experimental evidence is required to identify bona fide binding partners. Unbiased approaches are particularly powerful as they do not rely on pre-existing assumptions about the compound's mechanism of action.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of target identification. It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: AC-MS for Target Identification

-

Ligand Immobilization:

-

Synthesize a derivative of 2-piperidin-1-ylbutan-1-amine with a reactive handle (e.g., a carboxylic acid or an amine) suitable for coupling to an activated chromatography resin (e.g., NHS-activated sepharose). A linker is often incorporated to minimize steric hindrance.

-

Couple the derivatized ligand to the resin according to the manufacturer's protocol. It is crucial to also prepare a control resin with no ligand or an inactive analog to distinguish specific binders from non-specific ones.

-

-

Protein Extraction:

-

Prepare a cell lysate from a relevant cell line or tissue. The choice of lysis buffer is critical to maintain protein integrity and native conformations.

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the ligand-coupled resin and the control resin in parallel.

-

Wash the resins extensively with a buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free compound, or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised.

-

The proteins are subjected to in-gel digestion (typically with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The peptide fragmentation data is used to identify the proteins by searching against a protein database.

-

Caption: Step-by-step workflow for AC-MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA for Target Engagement

-

Cell Treatment: Treat intact cells or cell lysates with 2-piperidin-1-ylbutan-1-amine or a vehicle control.

-

Heating: Heat the samples across a range of temperatures.

-

Protein Extraction: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.

-

Protein Detection: The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Target Validation and Phenotypic Screening

Identifying a binding partner is only the first step. The next crucial phase is to validate that the interaction is functionally relevant and responsible for a measurable biological effect.

Recombinant Protein-Based Assays

Once a putative target is identified, its interaction with 2-piperidin-1-ylbutan-1-amine should be characterized biophysically using recombinant protein. Techniques such as:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the ligand-target interaction.

Cell-Based Functional Assays

The ultimate validation comes from demonstrating that the compound modulates the target's function in a cellular environment. The choice of assay is entirely dependent on the identified target.

| Potential Target Class | Example Functional Assay | Description |

| GPCRs (e.g., CCR5) | Calcium Flux Assay or cAMP Assay | Measures changes in intracellular second messengers upon receptor activation or inhibition. |

| Ion Channels | Electrophysiology (Patch-Clamp) | Directly measures the flow of ions through the channel in response to the compound. |

| Enzymes (e.g., Kinases) | In-cell Western or Reporter Assay | Quantifies the phosphorylation of a known substrate or the activity of a downstream reporter gene. |

| Nuclear Receptors | Luciferase Reporter Assay | Measures the activation of a reporter gene under the control of a hormone response element. |

Phenotypic Screening

In parallel with target-based approaches, phenotypic screening can provide valuable insights into the compound's overall cellular effects and can sometimes uncover unexpected mechanisms of action. This involves treating various cell lines with 2-piperidin-1-ylbutan-1-amine and monitoring for specific phenotypic changes, such as:

-

Cell Viability/Proliferation Assays: To identify potential cytotoxic or cytostatic effects.

-

Neurite Outgrowth Assays: Relevant for compounds that may target the central nervous system.

-

High-Content Imaging: Automated microscopy to quantify changes in cell morphology, protein localization, or other cellular features.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by our compound, leading to a measurable phenotypic outcome.

Caption: A hypothetical GPCR signaling pathway.

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like 2-piperidin-1-ylbutan-1-amine is a systematic process of hypothesis generation, experimental testing, and iterative refinement. By integrating computational approaches with unbiased, direct target identification methods and functional validation, researchers can build a comprehensive understanding of a compound's mechanism of action. The broad spectrum of activities exhibited by piperidine derivatives suggests a rich and diverse pharmacology awaiting discovery.[1][8][9] The methodologies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this and other promising molecules.

References

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Vardanyan, R. (2017). Piperidine-based drug discovery. University of Arizona. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening... ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

-

1-(2-Piperidin-1-ylpyrimidin-4-yl)butan-2-amine. PubChem - NIH. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

4-(Piperidin-1-yl)butan-1-amine. PubChem. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. ResearchGate. [Link]

-

Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Piperidin-1-ylbutan-1-amine Derivatives

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties and its ability to form key interactions with a wide range of biological targets.[4][5] This guide delves into the systematic exploration of the structure-activity relationships (SAR) for a specific, yet versatile, chemical scaffold: 2-piperidin-1-ylbutan-1-amine. We will dissect the core structure, propose strategic modifications, and outline the experimental and computational workflows necessary to build a robust SAR model. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The 2-Piperidin-1-ylbutan-1-amine Scaffold: A Privileged Starting Point

The 2-piperidin-1-ylbutan-1-amine core presents a compelling foundation for library synthesis and lead optimization. It features several key pharmacophoric elements that can be systematically modified:

-

A Basic Piperidine Nitrogen: This tertiary amine is a critical feature, often involved in forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets. Its pKa can be modulated through substitution on the piperidine ring.

-

A Primary Amine: The primary amine in the butan-1-amine side chain provides a crucial hydrogen bond donor and acceptor site, capable of engaging in multiple interactions with a biological target.

-

A Chiral Center: The carbon at the 2-position of the butane chain is a chiral center, allowing for stereospecific interactions that can significantly impact potency and selectivity.

-

An Ethyl Side Chain: This lipophilic group at the 2-position contributes to van der Waals interactions and can be modified to probe the steric and hydrophobic constraints of a binding pocket.

The inherent flexibility of the butane chain and the conformational constraints of the piperidine ring create a unique three-dimensional profile that can be fine-tuned to achieve high-affinity binding.

Strategic Design of an Analog Library: A Hypothesis-Driven Approach

A successful SAR campaign is not a random walk through chemical space but a carefully planned, hypothesis-driven exploration. For the 2-piperidin-1-ylbutan-1-amine scaffold, we can dissect the molecule into three primary regions for modification (R1, R2, and R3) to systematically probe the chemical space around the core.

Logical Flow for SAR Exploration

The following diagram illustrates a rational workflow for designing and evaluating a focused library of analogs based on the 2-piperidin-1-ylbutan-1-amine core.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Piperidin-1-ylbutan-1-amine Derivatives and Analogs

This guide provides a comprehensive overview of the synthetic strategies for producing 2-piperidin-1-ylbutan-1-amine and its structural analogs. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the core synthetic methodologies, the rationale behind experimental choices, and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Piperidin-1-ylbutan-1-amine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. The 2-piperidin-1-ylbutan-1-amine core, in particular, represents a privileged structure, combining the piperidine ring with a flexible amino-butane side chain. This arrangement offers multiple points for structural modification, making it a valuable building block in the design of novel therapeutics. Analogs of this scaffold have been explored for their potential in a range of therapeutic areas, including as intermediates for complex drug molecules.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of 2-piperidin-1-ylbutan-1-amine and its derivatives can be approached through several strategic disconnections. The most prominent and versatile methods include:

-

Reductive Amination: A robust and widely employed method for the formation of carbon-nitrogen bonds.

-

Nucleophilic Substitution: Direct alkylation of piperidine or a related amine with a suitable electrophile.

-

Reduction of Amide and Nitrile Precursors: A reliable method for the synthesis of primary amines.

-

Chiral Synthesis: Asymmetric approaches to obtain enantiomerically pure target compounds.

The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the piperidine ring and the butane chain, and the stereochemical requirements of the final product.

I. Reductive Amination: A Convergent and Efficient Strategy

Reductive amination is a powerful one-pot or two-step procedure that combines a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][3] This approach is highly convergent and allows for the introduction of diversity at multiple points in the molecular scaffold.

Causality Behind Experimental Choices in Reductive Amination

The success of a reductive amination protocol hinges on the careful selection of reagents and reaction conditions. The choice of reducing agent is critical to avoid the premature reduction of the starting carbonyl compound before imine formation.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce aldehydes and ketones, requiring a two-step process. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, selective for imines over carbonyls, allowing for a one-pot reaction. | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, non-toxic byproducts, effective for a wide range of substrates. | More expensive than NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reducing agent, high efficiency. | Requires specialized equipment (hydrogenator), catalyst can be sensitive to functional groups. |

The pH of the reaction medium is also a crucial parameter. Mildly acidic conditions (pH 4-6) are often optimal for imine formation, as protonation of the carbonyl oxygen activates it towards nucleophilic attack by the amine. However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic.

Proposed Synthetic Protocol via Reductive Amination

A plausible and efficient route to 2-piperidin-1-ylbutan-1-amine involves the reductive amination of 2-piperidin-1-ylbutanal with a suitable amine source, such as ammonia or a protected amine equivalent.

Step 1: Synthesis of 2-Piperidin-1-ylbutanal

This intermediate can be prepared from the oxidation of the corresponding alcohol, 2-piperidin-1-ylbutan-1-ol.

Step 2: Reductive Amination

Sources

An In-Depth Technical Guide to the In Silico Receptor Binding Modeling of 2-Piperidin-1-ylbutan-1-amine

Executive Summary

In the landscape of modern drug discovery, computational methods serve as a critical accelerator, reducing the time and cost associated with identifying and optimizing lead compounds.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough of the in silico workflow for modeling the receptor binding of a novel small molecule, 2-piperidin-1-ylbutan-1-amine . We will navigate the entire computational pipeline, from initial ligand preparation and target identification to the sophisticated methodologies of molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is structured not as a rigid protocol but as a logical narrative, explaining the causality behind each procedural choice to empower researchers, scientists, and drug development professionals with both the "how" and the "why" of computational ligand-receptor interaction analysis. Each protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: Foundational Concepts: The Ligand and the Computational Approach

The Ligand: 2-Piperidin-1-ylbutan-1-amine

The subject of our study is 2-piperidin-1-ylbutan-1-amine. Before any computational analysis, a thorough understanding of the ligand's physicochemical properties is essential. These properties, summarized in Table 1, are crucial for predicting its behavior in biological systems and for ensuring its representation in the computational environment is accurate.

-

Structure:

-

SMILES: C(N)C(CCC)N1CCCCC1

-

IUPAC Name: 2-piperidin-1-ylbutan-1-amine

-

Data Presentation: Physicochemical Properties

| Property | Value | Rationale and Implication |

|---|---|---|

| Molecular Formula | C₉H₂₀N₂ | Provides the elemental composition. |

| Molecular Weight | 156.27 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | A key indicator for predicting drug transport properties, such as blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coeff.) | 0.9 | Indicates the hydrophobicity of the molecule, affecting its solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | The primary amine group can donate hydrogen bonds, a critical interaction in receptor binding. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. |

Table 1: Computed physicochemical properties of 2-piperidin-1-ylbutan-1-amine.

The Paradigm of In Silico Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable part of the pharmaceutical research pipeline.[4] Its primary advantage lies in its ability to rapidly screen vast virtual libraries of compounds against a biological target, prioritizing those with the highest predicted affinity for synthesis and experimental testing.[5] This in silico approach, encompassing techniques from molecular docking to complex dynamic simulations, allows for a rational, structure-based approach to drug design, significantly increasing the efficiency of the discovery process.[3][6]

Part 2: Pre-Computation: System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is arguably the most critical stage of the entire workflow.

Target Identification: A Hypothetical Scenario

As 2-piperidin-1-ylbutan-1-amine is not extensively documented in public literature with a confirmed biological target, we will proceed with a hypothetical, yet plausible, scenario for the purpose of this guide. The piperidine scaffold is a privileged structure found in ligands targeting a wide range of receptors.[7] For this guide, we will select the Sigma-1 Receptor (σ1R) as our hypothetical target. This choice is rationalized by the prevalence of piperidine-containing compounds as high-affinity σ1R ligands.[8]

We will use the high-resolution crystal structure of the human σ1R, available from the Protein Data Bank (PDB).

Experimental Protocol: Receptor Structure Preparation

The goal of this protocol is to prepare the raw PDB structure for docking by cleaning it, correcting for missing atoms, and adding charges.

-

Obtain the Receptor Structure:

-

Navigate to the .

-

Search for a suitable human Sigma-1 Receptor structure (e.g., PDB ID: 5HK1).

-

Download the structure in PDB format.

-

-

Clean the PDB File:

-

Rationale: Raw PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking process.[9]

-

Action: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all water molecules. Delete any co-crystallized ligands or small molecules unless they are essential cofactors for the binding site of interest.

-

-

Add Polar Hydrogens and Assign Charges:

-

Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for calculating interactions like hydrogen bonds.[10] Atomic charges are necessary for the scoring function to calculate electrostatic interactions.

-

Action: Use a preparation wizard, such as AutoDock Tools or the DockPrep tool in UCSF Chimera. This process will add polar hydrogens, assign Gasteiger charges (a common method for docking), and merge non-polar hydrogens.

-

-

Save the Prepared Receptor:

-

Export the cleaned and prepared receptor structure in the PDBQT format, which is required by AutoDock Vina and includes atomic charge information.

-

Experimental Protocol: Ligand Preparation

This protocol ensures the ligand is in a realistic, low-energy 3D conformation with correct atom types and charges.

-

Generate 2D Structure:

-

Draw the 2D structure of 2-piperidin-1-ylbutan-1-amine using chemical drawing software like ChemDraw or the online PubChem Sketcher.

-

-

Convert to 3D and Energy Minimize:

-

Rationale: A 2D drawing lacks the conformational information necessary for docking. An energy minimization step is performed to find a stable, low-energy conformation of the ligand, which is more likely to be biologically relevant.

-

Action: Import the 2D structure into a program like Avogadro or UCSF Chimera. Use the software's tools to add hydrogens and perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF).

-

-

Save in the Correct Format:

-

Save the energy-minimized 3D structure.

-

Using AutoDock Tools, define the rotatable bonds and save the final ligand structure in the PDBQT format.

-

Mandatory Visualization: The In Silico Modeling Pipeline

Caption: High-level overview of the computational drug discovery workflow.

Part 3: Core Computational Workflow: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is the primary tool for high-throughput virtual screening and binding mode prediction.

The Rationale of Molecular Docking

The docking process involves two main stages:

-

Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the receptor's binding site.

-

Scoring: A scoring function is used to estimate the binding affinity (typically in kcal/mol) for each pose. The lower the energy score, the more favorable the predicted binding.[10]

Experimental Protocol: Executing the Docking Simulation with AutoDock Vina

This protocol outlines the steps for performing a docking simulation using AutoDock Vina, a widely used and validated docking program.[11]

-

Define the Binding Site (Grid Box):

-

Rationale: To make the search computationally feasible, we define a three-dimensional "grid box" that encompasses the entire binding pocket of the receptor. The docking algorithm will only sample ligand poses within this defined space.

-

Action: In AutoDock Tools, load the prepared receptor PDBQT file. Identify the key amino acid residues known to be in the σ1R binding site. Center the grid box on these residues and adjust its dimensions to provide adequate space for the ligand to move and rotate freely (e.g., 25 x 25 x 25 Å).

-

-

Create the Configuration File:

-

Prepare a text file (e.g., conf.txt) that specifies the input files and grid box parameters for Vina.

-

-

Run the Docking Simulation:

-

Action: Execute Vina from the command line, pointing it to your configuration file.

-

vina --config conf.txt --log results.log

-

Data Interpretation and Visualization

The primary outputs from Vina are a log file with binding affinities and a PDBQT file containing the coordinates of the predicted binding poses.

-

Binding Affinity: The log file will list the predicted binding affinities for the top poses. A more negative value indicates a stronger predicted interaction.

-

Pose Visualization: Load the receptor PDBQT and the results.pdbqt file into PyMOL or UCSF Chimera. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts) between 2-piperidin-1-ylbutan-1-amine and the amino acid residues of the σ1R binding pocket.

Mandatory Visualization: Detailed Molecular Docking Workflow

Caption: Step-by-step protocol for a typical molecular docking experiment.

Part 4: Post-Docking Analysis and Validation

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-receptor complex over time, providing a more rigorous validation of the docking results.[12][13]

The Imperative of Dynamic Validation

MD simulations model the movements and interactions of atoms and molecules over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion.[14] For a docked complex, an MD simulation can answer critical questions:

-

Is the binding pose stable over time?

-

Do the key interactions identified in docking persist?

-

How does the receptor's binding pocket adapt to the presence of the ligand?

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a high-performance and widely used software package for performing MD simulations.[14][15]

-

System Preparation:

-

Input: Use the top-ranked docked pose of the 2-piperidin-1-ylbutan-1-amine/σ1R complex as the starting structure.

-

Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the system. The ligand will require separate parameterization, for which tools like CGenFF or Antechamber are used.

-

-

Solvation and Ionization:

-